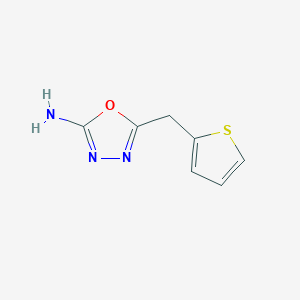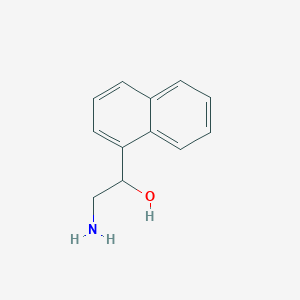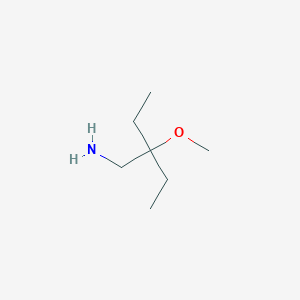
(4-Isopropoxyphenyl)acetonitrile
描述
(4-Isopropoxyphenyl)acetonitrile is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . . This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
The synthesis of (4-Isopropoxyphenyl)acetonitrile typically involves the following steps :
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection.
Bromine Substitution: The protected phenol is then subjected to bromine substitution.
Etherification: The brominated intermediate undergoes etherification to introduce the isopropoxy group.
Deprotection: Finally, the protected hydroxyl group is deprotected to yield this compound.
These steps are carried out under mild reaction conditions, making the process suitable for industrial production due to its high yield and low cost.
化学反应分析
(4-Isopropoxyphenyl)acetonitrile can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-Isopropoxyphenyl)acetonitrile is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in biochemical research, particularly in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Isopropoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways . The nitrile group can act as a nucleophile, participating in various biochemical reactions. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects.
相似化合物的比较
(4-Isopropoxyphenyl)acetonitrile can be compared with other similar compounds, such as :
4-Hydroxyphenylacetonitrile: Lacks the isopropoxy group, resulting in different chemical and biological properties.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.
4-Ethoxyphenylacetonitrile: Similar to this compound but with an ethoxy group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2-(4-propan-2-yloxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSXHMNKXXNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574071 | |
| Record name | {4-[(Propan-2-yl)oxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50690-53-4 | |
| Record name | {4-[(Propan-2-yl)oxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


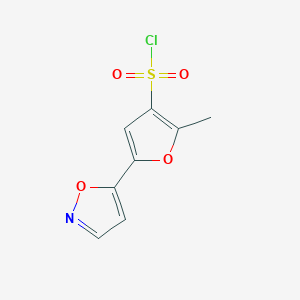
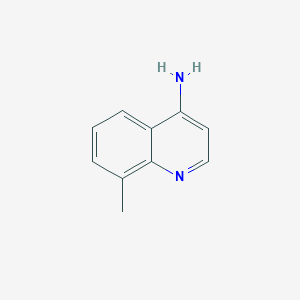
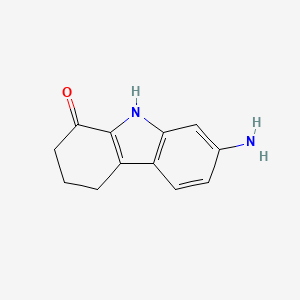
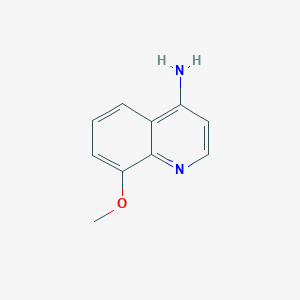

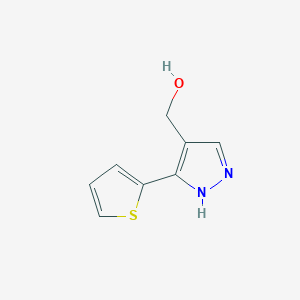
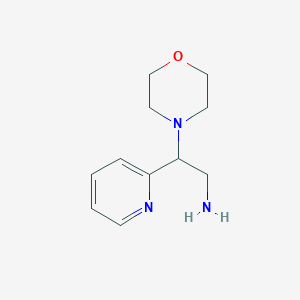

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
